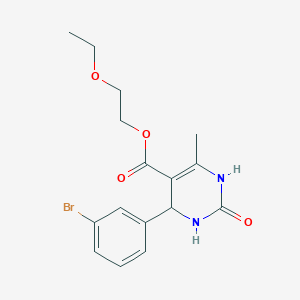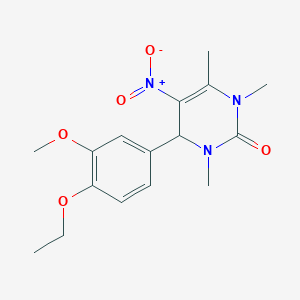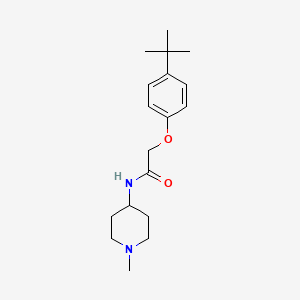![molecular formula C24H20N2O5 B5069005 3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid](/img/structure/B5069005.png)
3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a methoxyphenyl group, and a phenylprop-2-enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Methoxyphenyl)-2-propenoic acid
- 3-(2-Methoxyphenyl)propionic acid
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-31-21-13-6-5-12-19(21)22(27)26-20(14-16-8-3-2-4-9-16)23(28)25-18-11-7-10-17(15-18)24(29)30/h2-15H,1H3,(H,25,28)(H,26,27)(H,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVGDKYJERSVKV-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)
![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
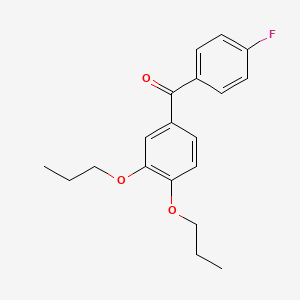
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
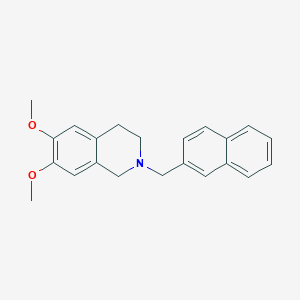
![N-[(E)-1-(3-bromophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5069021.png)
